molecular formula C21H19N5O4S3 B2401198 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921491-71-6

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2401198
CAS No.: 921491-71-6
M. Wt: 501.59
InChI Key: OWDCESNZYXURBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzothiazole-acetamide hybrid featuring a methylsulfonyl group at position 6 of the benzothiazole core and a thiazole-urea-p-tolyl substituent at the acetamide side chain. Its design integrates pharmacophores known for targeting kinase enzymes (e.g., VEGFR-2) and antimicrobial activity, as seen in structurally related analogs . The methylsulfonyl group enhances solubility and influences electronic properties, while the p-tolyl urea moiety may facilitate hydrogen bonding in target binding .

Properties

IUPAC Name

2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4S3/c1-12-3-5-13(6-4-12)22-19(28)26-20-23-14(11-31-20)9-18(27)25-21-24-16-8-7-15(33(2,29)30)10-17(16)32-21/h3-8,10-11H,9H2,1-2H3,(H,24,25,27)(H2,22,23,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDCESNZYXURBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its synthesis, mechanisms of action, and relevant research findings.

Structural Overview

The compound is characterized by several key structural features:

  • Benzo[d]thiazole moiety: A heterocyclic structure known for various biological activities.
  • Methylsulfonyl group: Enhances solubility and may contribute to biological activity.
  • Thiazole and ureido functionalities: These groups are often linked to pharmacological effects.

Molecular Formula

  • C : 18
  • H : 19
  • N : 3
  • O : 5
  • S : 2

Research indicates that compounds with similar structural characteristics may exhibit a range of biological activities, including:

  • Anticancer properties: Some derivatives have shown efficacy in inhibiting cancer cell proliferation.
  • Anti-inflammatory effects: Compounds with sulfonamide functionalities may act as enzyme inhibitors, particularly against inflammatory pathways.
  • Antimicrobial activity: Related compounds have demonstrated effectiveness against various pathogens.

Case Studies and Research Findings

  • Antitumor Activity
    • A study synthesized novel benzothiazole compounds and evaluated their anti-tumor effects. The active compound exhibited significant inhibition of cell proliferation in various cancer cell lines (A431, A549, H1299) at concentrations of 1, 2, and 4 μM, promoting apoptosis and cell cycle arrest .
  • Enzyme Inhibition
    • Compounds similar to this compound have been noted for their potential as enzyme inhibitors. For instance, sulfonamide derivatives have been shown to inhibit α-glucosidase and lipoxygenase enzymes, which are crucial in metabolic and inflammatory responses .
  • Antimicrobial Activity
    • Research on thio/urea-benzothiazoles indicated broad-spectrum antimicrobial properties. The minimal inhibitory concentration (MIC) for certain derivatives was found to be as low as 50 μg/mL against tested organisms .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-methylbenzenesulfonyl)-2,3-dihydrobenzo[b][1,4]dioxineSimilar dioxine structure with different sulfonyl groupAnti-inflammatory
6-bromo-N-(benzo[d]thiazol-2-yl)-carboxamideContains thiazole but lacks dioxine structureAnticancer activity
5-methyl-N-(benzothiazol-2-yl)-carboxamideSimilar thiazole framework but different substituentsAntimicrobial properties

Synthesis Methods

The synthesis of this compound typically involves several key reactions:

  • Reacting a suitable benzo[d]thiazole derivative with methylsulfonyl chloride in an alkaline medium.
  • Subsequent reactions to introduce the thiazole and ureido groups.

Monitoring techniques such as thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR) are employed to confirm product formation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzothiazole Core

Key Insights :

  • Electron-Withdrawing Groups : The nitro (6d) and trifluoromethyl (20) groups enhance kinase inhibition but reduce solubility compared to the methylsulfonyl group in the target compound .
  • Sulfonamide vs. Urea : The sulfamoylphenyl group in compound 8 improves antimicrobial activity, while the p-tolyl urea in the target compound may optimize selectivity for eukaryotic targets (e.g., kinases) .

Thiazole-Acetamide Side Chain Modifications

Table 2: Side Chain Variations and Activity Trends
Compound Name Thiazole Substituent Activity Profile Reference
Target Compound 2-(3-(p-Tolyl)ureido)thiazol-4-yl
N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) m-Tolyl Broad-spectrum antibacterial (MIC: 6.25–12.5 μg/mL)
N-(4-(3-Chlorophenyl)thiazol-2-yl)-2-p-tolylacetamide (107j) 3-Chlorophenyl, p-tolyl Antifungal (MIC: 6.25 μg/mL)
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5) Quinazolinone-sulfonamide Antimicrobial (Gram-positive bacteria)

Key Insights :

  • Urea vs. Aryl Groups : The urea linkage in the target compound may enhance binding to kinase ATP pockets (similar to VEGFR-2 inhibitors in ), while aryl groups (e.g., 107b, 107j) prioritize microbial membrane interactions .
  • Chlorine Substitution : The 3-chlorophenyl group in 107j increases antifungal potency, suggesting halogenation could refine the target compound’s bioactivity .

Molecular Docking and ADME Predictions

  • Target Compound : Computational models predict strong VEGFR-2 binding due to urea-mediated hydrogen bonds with Lys868 and Asp1046, similar to compound 6d .
  • Pharmacokinetics : The methylsulfonyl group may improve metabolic stability over nitro analogs, as seen in preADMET predictions for related benzothiazoles .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity and bioactivity?

  • Methodological Answer : The compound contains a benzo[d]thiazole core with a methylsulfonyl group at position 6, a thiazole ring linked via an acetamide bridge, and a p-tolylurea substituent. These features enhance solubility (via sulfonyl groups) and enable hydrogen bonding (via urea), which are critical for target binding . Comparative studies of analogs show that the methylsulfonyl group increases metabolic stability, while the thiazole-urea moiety facilitates interactions with enzymes like kinases . Structural characterization relies on NMR (to confirm substituent positions) and MS (to verify molecular weight) .

Q. What are the standard protocols for synthesizing this compound?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of 6-methylsulfonylbenzo[d]thiazol-2-amine with chloroacetyl chloride to form the acetamide intermediate.
  • Step 2 : Coupling with a pre-synthesized 2-(3-(p-tolyl)ureido)thiazole-4-carboxylic acid derivative using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF .
  • Reaction Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is used to track progress, and purification is achieved via column chromatography .

Q. Which analytical techniques are essential for confirming purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments (e.g., urea NH signals at δ 8.5–9.0 ppm) and confirm substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ peak at m/z 489.0825 for C21_{21}H20_{20}N4_4O3_3S2_2) .
  • HPLC-PDA : Purity >95% is confirmed using a C18 column with acetonitrile/water gradient .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and minimize side products?

  • Methodological Answer :

  • Temperature Control : Maintain 0–5°C during acyl chloride reactions to prevent hydrolysis .
  • Solvent Selection : Use anhydrous DMF for coupling to avoid competing hydrolysis of active esters .
  • Catalyst Screening : Test Pd(OAc)2_2/Xantphos for Suzuki-Miyaura couplings if aryl halide intermediates are involved .
  • Data-Driven Optimization : Computational tools (e.g., DFT calculations) predict reaction pathways and transition states to identify optimal conditions .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Resolves dynamic processes (e.g., rotameric urea groups) causing split signals .
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton environments (e.g., distinguishing thiazole H-4 and H-5 protons) .
  • X-ray Crystallography : Provides definitive confirmation of regiochemistry if single crystals are obtainable .

Q. What computational strategies predict biological targets and binding modes for this compound?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Screen against kinase databases (e.g., PDB entries for EGFR or VEGFR) using the urea moiety as a hinge-binding group .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize targets .
  • SAR Analysis : Compare with analogs (e.g., methylsulfonyl vs. sulfonamide derivatives) to identify critical pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.